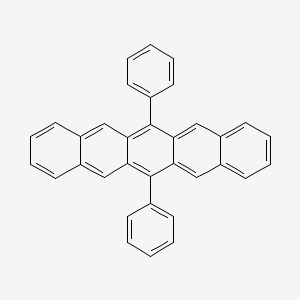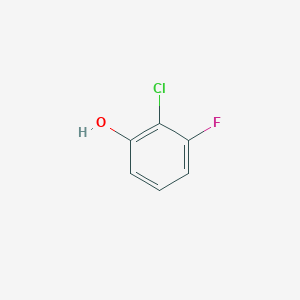
Octaethylene glycol di(p-toluenesulfonate)
Übersicht
Beschreibung
Octaethylene glycol di(p-toluenesulfonate) is a polyethylene glycol (PEG)-based PROTAC linker that can be used in the synthesis of a series of PROTACs . It has been used in the synthesis of cyclohexyl-fused 1,4,7-triazacyclononane, 1,2-ethylenecalix arene, 1,3- and 1,4-calix crown-3, 1,3- and 1,4-calix crown-4, 1,4-calix benzocrown-4, 1,2- and 1,3-calix crown-5 .
Synthesis Analysis
A detailed synthetic procedure for monodisperse Octaethylene glycol di(p-toluenesulfonate) has been reported . The method offers completely chromatography-free workup and purification, resulting in higher yields and a lower cost than any of the alternative strategies .Molecular Structure Analysis
Octaethylene glycol di(p-toluenesulfonate) contains total 92 bond(s); 46 non-H bond(s), 16 multiple bond(s), 28 rotatable bond(s), 4 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 7 ether(s) (aliphatic), and 2 sulfonate(s) (thio-/dithio-) .Chemical Reactions Analysis
Octaethylene glycol di(p-toluenesulfonate) is used in the preparation of calix arenes, calix arenes, and crown ethers . It was also used to prepare 3′-formylbenzo-18-crown-6 by undergoing coupling reaction with 2,3-dihydroxybenzaldehyde .Physical And Chemical Properties Analysis
The molecular formula of Octaethylene glycol di(p-toluenesulfonate) is C30H46O13S2 and its molecular weight is 678.81 .Wissenschaftliche Forschungsanwendungen
Application
Octaethylene glycol di(p-toluenesulfonate) is used in the synthesis of heterobifunctional oligo(ethylene glycol) derivatives . These derivatives are important in various areas of chemistry due to their versatility .
Method of Application
The synthetic procedure for monodisperse octa(ethylene glycol) p-toluenesulfonate involves a completely chromatography-free workup and purification . This method results in higher yields and a lower cost than alternative strategies .
Results or Outcomes
The method offers a more efficient and cost-effective way to produce monodisperse octa(ethylene glycol) p-toluenesulfonate . The exact quantitative data or statistical analyses were not provided in the sources.
Preparation of Crown Ethers
Application
Octaethylene glycol di(p-toluenesulfonate) can be used in the preparation of crown ethers . Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. They are valuable in the field of chemistry due to their ability to form complexes with certain metal ions .
Preparation of Calixarenes and Crown Ethers
Application
Octaethylene glycol di(p-toluenesulfonate) can be used in the preparation of calixarenes and crown ethers . Calixarenes are a type of macrocycle or large cyclic molecule, and crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. Both are valuable in the field of chemistry due to their ability to form complexes with certain metal ions .
Safety And Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
The future directions of Octaethylene glycol di(p-toluenesulfonate) could involve its use in the synthesis of a wider range of PROTACs . The development of a detailed synthetic procedure for monodisperse Octaethylene glycol di(p-toluenesulfonate) that offers completely chromatography-free workup and purification could lead to higher yields and a lower cost .
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O13S2/c1-27-3-7-29(8-4-27)44(31,32)42-25-23-40-21-19-38-17-15-36-13-11-35-12-14-37-16-18-39-20-22-41-24-26-43-45(33,34)30-9-5-28(2)6-10-30/h3-10H,11-26H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYVGRJXXOLFKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O13S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438088 | |
| Record name | 3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diyl bis(4-methylbenzene-1-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octaethylene glycol di(p-toluenesulfonate) | |
CAS RN |
57436-38-1 | |
| Record name | 3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diyl bis(4-methylbenzene-1-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




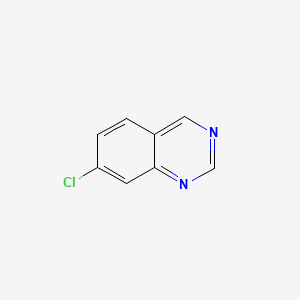
![7-Oxabicyclo[4.1.0]hept-2-ene](/img/structure/B1588861.png)
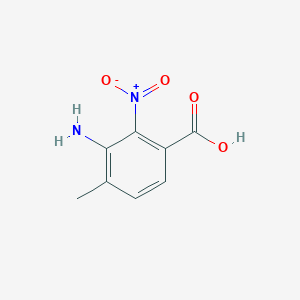
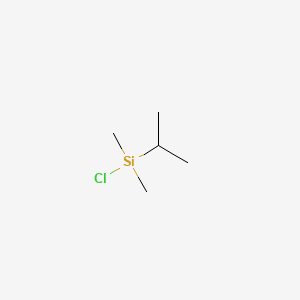
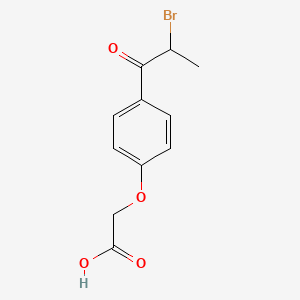
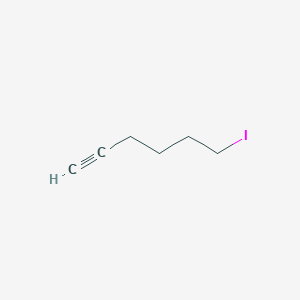
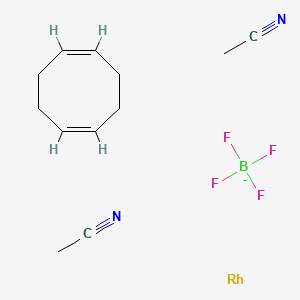
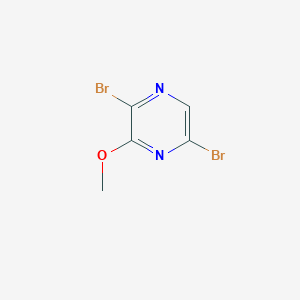
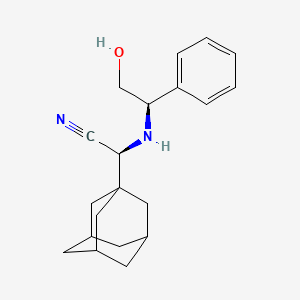
![4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde](/img/structure/B1588876.png)
![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B1588877.png)
